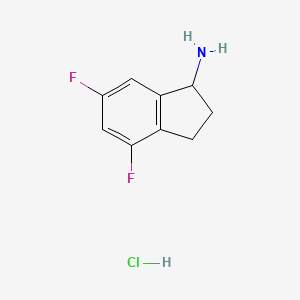

4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWCYLYQLQQWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849430 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-40-1, 1199782-88-1 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated indane derivative that has garnered interest as a versatile building block in medicinal chemistry. The strategic placement of fluorine atoms on the aromatic ring can significantly modulate the physicochemical and pharmacological properties of parent compounds, making this scaffold attractive for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound in drug discovery.

Chemical and Physical Properties

This compound (CAS Number: 1199782-88-1) is a white to off-white solid. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClF₂N | [1][2][3] |

| Molecular Weight | 205.63 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [1][3] |

| CAS Number | 1199782-88-1 | [1][5][6] |

Further detailed physicochemical properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature and would require experimental determination.

Synthesis

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 4,6-difluoro-1-indanone. This ketone is then converted to the target primary amine via reductive amination.

Synthesis of 4,6-difluoro-1-indanone

The most common and effective method for the synthesis of 4,6-difluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of an appropriate precursor derived from 1,3-difluorobenzene.[7] This approach ensures the correct regiochemistry of the fluorine atoms on the indanone scaffold.

Reaction Scheme:

Synthesis of 4,6-difluoro-1-indanone

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation. To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add succinic anhydride portion-wise, followed by the slow addition of 1,3-difluorobenzene. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Step 2: Hydrolysis and Cyclization. The reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(2,4-difluorobenzoyl)propanoic acid. This intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, at elevated temperatures to afford 4,6-difluoro-1-indanone.[7]

-

Purification. The crude 4,6-difluoro-1-indanone can be purified by recrystallization or column chromatography.[7]

Synthesis of this compound

The conversion of 4,6-difluoro-1-indanone to the corresponding primary amine is achieved through reductive amination.[8][9][10] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the amine.

Reaction Scheme:

Reductive Amination to the Target Compound

Experimental Protocol:

-

Reaction Setup. In a round-bottom flask, dissolve 4,6-difluoro-1-indanone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, for example, ammonium acetate, to the solution.

-

Imine Formation and Reduction. To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[8] The reaction is typically stirred at room temperature under an inert atmosphere until completion.

-

Work-up and Salt Formation. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic proton at the 1-position (which would be a multiplet), and the aliphatic protons of the five-membered ring (as complex multiplets). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with C-F couplings), the carbon bearing the amino group, and the two aliphatic carbons in the five-membered ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride salt (typically broad in the 2400-3200 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery

The 4,6-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific biological targets for this particular compound are not widely published, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of the precursor, 4,6-difluoro-1-indanone, have been explored for their potential antimicrobial and anticancer activities.[7] The primary amine functionality of the title compound provides a convenient handle for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures targeting various receptors and enzymes.

Potential Areas of Investigation:

-

Central Nervous System (CNS) Disorders: The indanamine core is a feature of several CNS-active compounds.

-

Oncology: The difluoro substitution pattern can be exploited to design novel kinase inhibitors or other anticancer agents.

-

Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local regulations.

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety information.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward two-step synthesis from commercially available starting materials makes it an accessible building block for medicinal chemists. The presence of the difluorinated indane core offers opportunities to fine-tune the pharmacological properties of lead compounds. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

ChemUniverse. This compound. [Link]

-

ChemUniverse. This compound. [Link]

-

CP Lab Safety. 4, 6-Difluoro-2, 3-dihydro-1H-inden-1-amine.... [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

-

University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]

-

ChemUniverse. This compound. [Link]

-

CP Lab Safety. 4, 6-Difluoro-2, 3-dihydro-1H-inden-1-amine hydrochloride, min 97%, 100 mg. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 4. 1H-Inden-1-amine, 5,7-difluoro-2,3-dihydro-, hydrochloride… [cymitquimica.com]

- 5. CAS 1199782-88-1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1199782-88-1 [sigmaaldrich.com]

- 7. Buy 4,6-Difluoro-1-indanone | 162548-73-4 [smolecule.com]

- 8. cenmed.com [cenmed.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated amine building block of increasing importance in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists who require a comprehensive understanding of this compound's properties, synthesis, and applications.

Core Compound Identification and Properties

This compound is a specialized chemical intermediate. Its structural uniqueness, conferred by the difluoro-substituted indane scaffold, makes it a valuable component in the synthesis of complex molecular architectures for biologically active compounds.

Chemical Identity

The definitive identification of this compound is crucial for regulatory, safety, and experimental accuracy.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemUniverse[1] |

| CAS Number | 1199782-88-1 | ChemUniverse[1] |

| Molecular Formula | C₉H₉F₂N·HCl | ChemUniverse[1] |

| Molecular Weight | 205.63 g/mol | ChemUniverse[1] |

| MDL Number | MFCD08544172 | ChemUniverse[1] |

Physicochemical Characteristics

While detailed experimental data for this specific salt is not broadly published, the properties can be inferred from its structure and data on analogous compounds. The hydrochloride salt form is utilized to enhance stability and aqueous solubility, which is a common strategy in drug development for improving the handling and bioavailability of amine-containing compounds. The fluorine atoms significantly modulate the electronic properties of the aromatic ring and can influence metabolic stability and binding affinity of derivative compounds.

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. Understanding this pathway is critical for process optimization and scale-up.

Precursor: 4,6-Difluoro-1-indanone

The most logical and common synthetic precursor is 4,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS No. 162548-73-4).[2] This ketone provides the foundational indane core structure, which is then converted to the primary amine.

Reductive Amination: The Core Transformation

A prevalent and robust method for converting a ketone to a primary amine is through reductive amination. This process typically involves two key stages: the formation of an imine or oxime intermediate, followed by its reduction.

A general and reliable procedure involves the conversion of the indanone to its oxime, followed by reduction. This approach avoids the direct use of ammonia and offers high yields.[3][4]

Experimental Protocol: Synthesis via Oxime Intermediate

Step 1: Oxime Formation

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge 4,6-difluoro-1-indanone (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), and a suitable base such as pyridine or sodium acetate in an alcoholic solvent like ethanol.[3]

-

Reaction Conditions: Heat the mixture to reflux (typically 50-80°C) and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous acid (e.g., 1M HCl) and brine to remove excess reagents and byproducts.[3] The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 4,6-difluoro-1-indanone oxime.

Step 2: Reduction of the Oxime

-

Reaction Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as acetic acid or ethanol.

-

Reducing Agent: Add a reducing agent. Common choices for oxime reduction include catalytic hydrogenation (e.g., H₂ gas with a Palladium or Raney Nickel catalyst) or chemical reducing agents like zinc dust in acetic acid.[4]

-

Reaction Conditions: For catalytic hydrogenation, the reaction is performed under a hydrogen atmosphere at a pressure of 1-5 atm. For chemical reduction, the mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC).

-

Work-up and Salt Formation: After completion, the catalyst is filtered off (if used), and the solvent is evaporated. The resulting free amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) is added dropwise with stirring to precipitate the desired this compound salt. The solid product is then collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Caption: Generalized synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated building blocks are highly sought after in drug discovery. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. This compound serves as a versatile scaffold for introducing these beneficial properties.

Role as a Bioisostere and Pharmacophore Component

The difluoro-indenamine core can act as a bioisosteric replacement for other aromatic or bicyclic systems. Its rigid conformation restricts the rotational freedom of appended functionalities, which can lead to higher selectivity and potency for a given biological target. This scaffold is particularly relevant for targets within the central nervous system (CNS), where such rigid structures are common motifs.

Use in the Development of Novel Therapeutics

While specific drugs containing this exact fragment are not yet on the market, the broader class of substituted indane derivatives has shown significant promise. For example, related structures have been investigated as:

-

5-HT Receptor Agonists: The indane scaffold is a known pharmacophore for serotonin receptors, which are targets for treating depression, anxiety, and obesity.[5]

-

Enzyme Inhibitors: The amine handle allows for the straightforward synthesis of amides, sulfonamides, and ureas, enabling the exploration of binding pockets in enzymes such as kinases or proteases.[6][7] The indenopyrazole structures derived from indanones, for instance, have been explored as inhibitors of Hypoxia-Inducible Factor (HIF)-1.[6]

Caption: Role as a versatile building block in drug discovery.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be taken from SDS documents for structurally similar amine hydrochlorides.[8]

Hazard Identification

-

Skin and Eye Irritation: Amine hydrochloride salts are often acidic and can cause irritation upon contact with skin and eyes.[8]

-

Inhalation: Inhalation of the dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

-

Spill Management: In case of a spill, avoid generating dust.[9] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area thoroughly.[8]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry. Its defining features—a rigid, fluorinated indane core coupled with a reactive primary amine—make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective utilization in research and development settings.

References

-

ChemUniverse. This compound. Available at: [Link]

-

Cenmed Enterprises. 4,6-Difluoro-2,3-dihydro-1h-inden-1-amine (C007B-462231). Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

ChemUniverse. Request Bulk Quote. Available at: [Link]

-

ACS Publications. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. Available at: [Link]

-

Xi'an Crelan Chemical. This compound. Available at: [Link]

- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

PubMed. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Available at: [Link]

-

Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available at: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. enamine.net [enamine.net]

- 6. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Based on structural analogy to known pharmacologically active aminoindanes, we postulate that this compound functions as a monoamine oxidase (MAO) inhibitor, with potential neuroprotective properties. This document provides a comprehensive overview of the proposed biological targets, the downstream signaling cascades, and a detailed roadmap for the experimental validation of this hypothesis. The enclosed protocols are designed to be self-validating and are grounded in established scientific methodologies, providing a robust framework for researchers to elucidate the compound's therapeutic potential.

Introduction and Compound Overview

This compound is a synthetic small molecule featuring a rigid aminoindan scaffold.[1][2] The core structure is characterized by a fused bicyclic system comprising a benzene ring and a cyclopentane ring, with an amine group attached to the cyclopentane moiety. The notable structural feature of this particular analog is the presence of two fluorine atoms at the 4 and 6 positions of the aromatic ring.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1199782-88-1 | [2] |

| Molecular Formula | C₉H₉F₂N·HCl | [2] |

| Molecular Weight | 205.63 g/mol | [2] |

| Structure | ||

|

The aminoindan core is a privileged scaffold in neuropharmacology, most notably found in the anti-Parkinson's disease drug rasagiline (N-propargyl-1(R)-aminoindan) and the multi-target Alzheimer's disease candidate ladostigil.[3][4][5][6] These compounds exert their therapeutic effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[7][8]

Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Based on its structural similarity to rasagiline and other aminoindan-based MAO inhibitors, we hypothesize that this compound acts as an inhibitor of monoamine oxidase. The fluorine substitutions on the aromatic ring are anticipated to modulate the compound's electronic properties, potentially influencing its binding affinity, selectivity, and metabolic stability.

There are two main isoforms of MAO: MAO-A and MAO-B.[8] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine.[8] Selective MAO-B inhibitors, like rasagiline, are particularly effective in Parkinson's disease as they increase dopamine levels in the brain.[3][7] The substitution pattern of our subject compound could confer selectivity for either MAO-A or MAO-B, or it may act as a non-selective inhibitor.

Potential for Neuroprotection

Beyond MAO inhibition, the aminoindan scaffold is associated with neuroprotective effects that are, in some cases, independent of its enzymatic inhibition.[9][10][11] Rasagiline and its primary metabolite, 1-(R)-aminoindan, have demonstrated the ability to protect neurons from apoptosis through the modulation of various signaling pathways.[10][12]

We postulate that this compound may also possess neuroprotective properties. This could be mediated through:

-

Activation of Pro-Survival Signaling Pathways: The compound may activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, which are known to promote cell survival.[4][13]

-

Regulation of Apoptotic Proteins: It may upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax.[14]

Experimental Validation Protocols

To rigorously test our hypothesis, a series of in vitro and cell-based assays are proposed.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for MAO-A and benzylamine for MAO-B, which produce fluorescent products upon oxidation.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Procedure: a. Pre-incubate the compound at various concentrations with either MAO-A or MAO-B for 15 minutes at 37°C. b. Initiate the reaction by adding the respective substrate. c. Incubate for 30 minutes at 37°C. d. Stop the reaction and measure the fluorescence intensity.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Table 2: Expected Outcomes of MAO Inhibition Assay

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| 4,6-difluoro-2,3-dihydro-1H-inden-1-amine HCl | To be determined | To be determined | To be determined |

| Clorgyline (MAO-A selective) | ~10 | >1000 | <0.01 |

| Rasagiline (MAO-B selective) | >1000 | ~5 | >200 |

Cell-Based Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced apoptosis.

Methodology:

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP⁺ to induce oxidative stress and apoptosis.

-

Procedure: a. Pre-treat SH-SY5Y cells with various concentrations of the compound for 24 hours. b. Expose the cells to the neurotoxin for an additional 24 hours. c. Assess cell viability using the MTT assay. d. Measure markers of apoptosis, such as caspase-3 activity and PARP cleavage, by Western blotting or specific activity assays.

-

Data Analysis: Quantify the protective effect of the compound by comparing the viability and apoptotic markers in treated versus untreated cells.

Conclusion and Future Directions

The structural analogy of this compound to established MAO inhibitors strongly suggests a similar mechanism of action. The proposed experimental framework provides a clear path to validate this hypothesis and to explore its potential as a neuroprotective agent. Successful validation would warrant further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical animal models of neurodegenerative diseases. The difluoro substitution pattern may offer unique advantages in terms of potency, selectivity, and drug-like properties, making this compound a promising candidate for further drug development.

References

- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Tre

-

The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed. [Link][4]

- Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class - PubMed. (URL: available upon request)

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. [Link]

-

What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. [Link][7]

-

Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed. [Link][9]

-

Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed. [Link][10]

-

The neuroprotective mechanism of action of the multimodal drug ladostigil - IMRPress. [Link][13]

-

Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. [Link][11]

-

Rasagiline in treatment of Parkinson's disease - PMC - NIH. [Link][5]

-

The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed. [Link][12]

- Ladostigil – Knowledge and References - Taylor & Francis. (URL: available upon request)

-

A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed. [Link][14]

- Beneficial Behavioral, Neurochemical and Molecular Effects of 1-(R)-aminoindan in Aged Mice - PubMed. (URL: available upon request)

-

Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC - PubMed Central. [Link]

-

1-Aminoindane - Wikipedia. [Link]

-

Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed. [Link]

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - Ovid. (URL: available upon request)

-

Substituted 2-aminoindane - Wikipedia. [Link]

- N-Methyl-N-2-propynyl-1-indanamine.

- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences. (URL: available upon request)

-

4,6-Difluoro-2,3-dihydro-1h-inden-1-amine (C007B-462231) - Cenmed Enterprises. [Link][1]

Sources

- 1. cenmed.com [cenmed.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. nbinno.com [nbinno.com]

- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this analytical endeavor. This guide provides an in-depth technical overview of the expected spectroscopic data for 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indane derivative of interest in medicinal chemistry.

Due to the limited availability of published experimental spectra for this specific hydrochloride salt, this guide will focus on a detailed prediction and interpretation of its spectroscopic characteristics. This predictive analysis is grounded in the foundational principles of spectroscopy and comparative data from structurally related compounds. The methodologies for data acquisition are also detailed to provide a complete framework for researchers.

The structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The presence of the hydrochloride salt will influence the chemical shift of protons near the amine group.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H5 | 6.8 - 7.2 | d | J(H-F) ≈ 8-10 | Coupled to the fluorine at position 4. |

| H7 | 6.8 - 7.2 | d | J(H-F) ≈ 8-10 | Coupled to the fluorine at position 6. |

| H1 | 4.5 - 5.0 | t or dd | J(H-H) ≈ 7-9 | Benzylic proton, deshielded by the adjacent amine. |

| H3 (2H) | 2.8 - 3.4 | m | - | Diastereotopic protons coupled to each other and H2. |

| H2 (2H) | 2.2 - 2.8 | m | - | Diastereotopic protons coupled to each other, H1 and H3. |

| NH₃⁺ (3H) | 8.5 - 9.5 | br s | - | Broad singlet due to exchange and quadrupole broadening. |

Causality behind Predictions:

-

Aromatic Protons (H5, H7): The electron-withdrawing nature of the fluorine atoms will deshield the aromatic protons. The primary coupling observed will be a doublet due to coupling with the adjacent fluorine atom.

-

Benzylic Proton (H1): This proton is adjacent to both the aromatic ring and the protonated amine, leading to a significant downfield shift. Its multiplicity will be a triplet or a doublet of doublets depending on the coupling with the two protons on C2.

-

Aliphatic Protons (H2, H3): These methylene protons are diastereotopic due to the chiral center at C1. They will appear as complex multiplets due to geminal and vicinal couplings.

-

Amine Protons (NH₃⁺): In the hydrochloride salt, the amine is protonated. These protons are acidic and can exchange with residual water in the solvent, leading to a broad signal. Their chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the aromatic and aliphatic carbons, with the carbon-fluorine couplings providing valuable structural information.

| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Notes |

| C4, C6 | 160 - 165 | d | ¹J(C-F) ≈ 240-250 | Carbons directly bonded to fluorine, showing large one-bond coupling. |

| C7a, C3a | 135 - 145 | dd | ²J(C-F) ≈ 15-25, ³J(C-F) ≈ 5-10 | Aromatic carbons adjacent to the fluorinated carbons. |

| C5, C7 | 110 - 120 | dd | ²J(C-F) ≈ 20-30, ⁴J(C-F) ≈ 2-5 | Aromatic carbons showing coupling to both fluorine atoms. |

| C1 | 55 - 65 | s | - | Benzylic carbon attached to the amine. |

| C3 | 30 - 40 | s | - | |

| C2 | 25 - 35 | s | - |

Causality behind Predictions:

-

Carbons Bonded to Fluorine (C4, C6): The high electronegativity of fluorine causes a significant downfield shift and a large one-bond C-F coupling constant.

-

Other Aromatic Carbons: The chemical shifts and multiplicities are influenced by the positions of the fluorine substituents and will exhibit smaller two- and three-bond C-F couplings.

-

Aliphatic Carbons (C1, C2, C3): These will appear in the typical aliphatic region, with C1 being the most deshielded due to its proximity to the aromatic ring and the amine group.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR will be a simple yet informative spectrum.

| Fluorine(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| F4, F6 | -110 to -120 | s | Two distinct singlets are expected if the local environments are sufficiently different. |

Causality behind Predictions:

-

The chemical shift of aromatic fluorine is sensitive to the electronic environment. The two fluorine atoms are in non-equivalent positions and should give rise to separate signals.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: To confirm assignments, perform 2D correlation experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, aromatic ring, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (NH₃⁺) | 3000 - 3300 | Strong, broad | Characteristic of a primary amine salt. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong | Multiple bands are expected. |

| C-F Stretch | 1100 - 1300 | Strong | Characteristic of aryl fluorides. |

| C-N Stretch | 1000 - 1250 | Medium |

Causality behind Predictions:

-

N-H Stretching: The broad and strong absorption in the 3000-3300 cm⁻¹ region is a hallmark of the stretching vibrations of the N-H bonds in the ammonium cation.[1][2][3]

-

C-F Stretching: The C-F bond gives rise to a strong absorption in the fingerprint region, which is a key indicator of fluorination.[2]

-

Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum (of the empty sample holder or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

| m/z | Identity | Notes |

| 170.0776 | [M+H]⁺ | The molecular ion of the free base (C₉H₉F₂N). The odd molecular weight is consistent with the presence of one nitrogen atom (Nitrogen Rule). |

| 153.0713 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 125.0451 | [C₈H₅F₂]⁺ | Further fragmentation of the indane ring. |

Causality behind Predictions:

-

Molecular Ion: In ESI, the molecule is typically observed as the protonated species of the free amine, [M+H]⁺. The predicted m/z is based on the exact mass of the free base.[4]

-

Fragmentation: The primary fragmentation pathway for aliphatic amines often involves the cleavage of the C-C bond alpha to the nitrogen.[5][6][7] In this case, loss of the amino group as ammonia is a likely fragmentation pathway.

Caption: Predicted primary fragmentation pathway in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound or similar fluorinated indane derivatives. The interpretation of these spectra, based on fundamental principles and comparative analysis, will be invaluable for the structural verification and purity assessment of this important class of molecules in drug discovery and development.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. wikieducator.org [wikieducator.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 4,6-difluoro-2,3-dihydro-1h-inden-1-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from structurally analogous compounds, most notably rasagiline, a well-established therapeutic agent. By examining the structure-activity relationships of related inden-1-amine derivatives, we postulate the most probable molecular targets and signaling pathways for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating preclinical investigations into this promising compound. We will delve into the mechanistic rationale for target selection, propose detailed experimental protocols for target validation, and discuss the potential therapeutic implications.

Introduction to this compound

This compound is a small molecule featuring a 2,3-dihydro-1H-inden-1-amine core structure with two fluorine atoms substituting the benzene ring at positions 4 and 6. The chemical structure is as follows:

Chemical Structure:

(A simplified representation of the core structure)

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, forming the basis of several neuroactive compounds. The most notable of these is rasagiline, an irreversible inhibitor of Monoamine Oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2][3] The presence of this core in this compound strongly suggests a potential interaction with monoaminergic systems.

The difluoro substitution on the aromatic ring is a key structural feature. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. These properties can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Therefore, the fluorine atoms in the target compound are expected to modulate its pharmacological profile compared to its non-fluorinated counterparts.

Primary Postulated Therapeutic Target: Monoamine Oxidase B (MAO-B)

Based on the structural similarity to rasagiline and other inden-1-amine derivatives, the most probable therapeutic target for this compound is Monoamine Oxidase B (MAO-B) .[4][5][6]

Mechanistic Rationale

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[3][7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[7][8] MAO-B is predominantly found in the brain and is primarily responsible for the degradation of dopamine.[2][3]

In neurodegenerative disorders like Parkinson's disease, there is a progressive loss of dopaminergic neurons, leading to a deficiency in dopamine levels.[3][9] Inhibition of MAO-B prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and alleviating the motor symptoms of the disease.[1][3][9]

Rasagiline contains a propargylamine moiety, which forms a covalent bond with the FAD cofactor of MAO-B, leading to its irreversible inhibition.[10][11] this compound lacks this propargyl group and is therefore unlikely to be an irreversible inhibitor. However, the core inden-1-amine structure itself is a key pharmacophore for binding to the active site of MAO-B. It is therefore highly plausible that the target compound acts as a competitive, reversible inhibitor of MAO-B .

The difluoro substitutions may enhance the binding affinity to the enzyme's active site through favorable electrostatic or hydrophobic interactions.

Signaling Pathway and Therapeutic Implications

The inhibition of MAO-B by this compound would lead to an increase in synaptic dopamine levels. This has significant therapeutic implications for:

-

Parkinson's Disease: As a primary treatment to manage motor symptoms.[1][12]

-

Alzheimer's Disease: MAO-B activity is known to increase in the brains of Alzheimer's patients, contributing to oxidative stress and neurodegeneration.[7][8] Inhibition of MAO-B could therefore have a disease-modifying effect.

-

Other Neurodegenerative Disorders: The neuroprotective effects of MAO-B inhibitors are being investigated for a range of neurodegenerative conditions.[4][12]

Experimental Validation Protocols

Objective: To determine the binding affinity and inhibitory potency of the target compound for MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-B.

-

Substrate: A fluorescent or radiolabeled MAO-B substrate (e.g., kynuramine or [3H]-dopamine).

-

Assay Principle: A competitive binding assay will be performed using a known radioligand for MAO-B (e.g., [3H]-selegiline) to determine the binding affinity (Ki) of the target compound.

-

Inhibition Assay: An enzyme inhibition assay will be conducted to measure the IC50 value of the target compound. The assay will measure the rate of product formation in the presence of varying concentrations of the inhibitor.

-

Data Analysis: The Ki and IC50 values will be calculated using non-linear regression analysis.

Objective: To assess the effect of the target compound on dopamine metabolism in a cellular context.

Methodology:

-

Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAO-B.

-

Treatment: Cells will be treated with varying concentrations of the target compound.

-

Dopamine Challenge: Cells will be incubated with exogenous dopamine.

-

Measurement: The levels of dopamine and its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the cell lysate and culture medium will be quantified using HPLC with electrochemical detection.

-

Data Analysis: A decrease in DOPAC levels and a corresponding increase in dopamine levels would indicate MAO-B inhibition.

Secondary Potential Therapeutic Targets

While MAO-B is the most probable target, the inden-1-amine scaffold can interact with other monoaminergic proteins. The difluoro substitution pattern could also confer affinity for other targets.

Monoamine Transporters (DAT, SERT, NET)

Rationale: Some MAO-B inhibitors have shown off-target effects on monoamine transporters. The target compound could potentially modulate the reuptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).

Experimental Validation: Radioligand binding assays and synaptosomal uptake assays for each transporter.

Cholinesterases (AChE and BuChE)

Rationale: The structurally related compound, ladostigil, is a dual inhibitor of both MAO and cholinesterases.[13][14][15][16][17] While this compound lacks the carbamate moiety of ladostigil, the potential for cholinesterase inhibition should be investigated.

Experimental Validation: Ellman's assay to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Data Summary

As there is no publicly available data for this compound, the following table presents hypothetical data based on the expected profile of a reversible MAO-B inhibitor.

| Parameter | Hypothetical Value | Significance |

| MAO-B Ki | 100 nM | High binding affinity to MAO-B. |

| MAO-B IC50 | 250 nM | Potent inhibition of MAO-B activity. |

| MAO-A IC50 | > 10,000 nM | High selectivity for MAO-B over MAO-A. |

| DAT IC50 | > 5,000 nM | Low affinity for the dopamine transporter. |

| SERT IC50 | > 10,000 nM | Low affinity for the serotonin transporter. |

| NET IC50 | > 10,000 nM | Low affinity for the norepinephrine transporter. |

| AChE IC50 | > 20,000 nM | Negligible inhibition of acetylcholinesterase. |

| BuChE IC50 | > 20,000 nM | Negligible inhibition of butyrylcholinesterase. |

Conclusion

This compound is a novel compound with a high potential to act as a selective, reversible inhibitor of MAO-B. This hypothesis is strongly supported by its structural similarity to the established MAO-B inhibitor, rasagiline. The difluoro substitutions are likely to enhance its pharmacological properties. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of its therapeutic targets. Successful validation of MAO-B inhibition would position this compound as a promising candidate for the treatment of Parkinson's disease and other neurodegenerative disorders. Further investigation into its effects on other monoaminergic targets is also warranted to fully characterize its pharmacological profile.

References

-

Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (n.d.). Retrieved from [Link]

-

Rasagiline - Wikipedia. (n.d.). Retrieved from [Link]

-

Finberg, J. P. M., & Youdim, M. B. H. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. Retrieved from [Link]

-

Weinreb, O., Mandel, S., Bar-Am, O., & Youdim, M. B. H. (2009). The neuroprotective mechanism of action of the multimodal drug ladostigil. Journal of Neural Transmission, 116(12), 1541–1549. Retrieved from [Link]

-

Bar-Am, O., Amit, T., Weinreb, O., Youdim, M. B. H., & Mandel, S. (2010). The neuroprotective mechanism of action of the multimodal drug ladostigil. International Journal of Alzheimer's Disease, 2010, 729658. Retrieved from [Link]

-

Ladostigil - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Rasagiline mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Mandel, S., Weinreb, O., Amit, T., & Youdim, M. B. H. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Brain Research Reviews, 48(2), 379–387. Retrieved from [Link]

-

Ladostigil – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Nicoletti, F., Mostile, G., & Zappia, M. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology, 13, 991823. Retrieved from [Link]

-

Weinstock, M., Bejar, C., & Youdim, M. B. (2007). Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression. CNS Drug Reviews, 13(3), 343–356. Retrieved from [Link]

-

Kumar, A., Kumar, A., & Kumar, A. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 26(15), 4474. Retrieved from [Link]

-

Adebayo, O. A., et al. (2025). Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. Molecular Biology Reports, 52(1), 10349. Retrieved from [Link]

-

Das, S., & Nag, D. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 1(1), 1-10. Retrieved from [Link]

-

Uçar, G., & Yildiran, G. (2021). Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. Current Topics in Medicinal Chemistry, 21(21), 1879-1901. Retrieved from [Link]

-

Xie, Z. L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. Retrieved from [Link]

-

Xie, Z. L., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. Retrieved from [Link]

-

Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2010, July). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 4. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 10. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. Ladostigil - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a critical process in early-phase drug development. The document outlines the fundamental physicochemical properties of the molecule and details the strategic rationale and experimental protocols for a thorough assessment. Methodologies for determining aqueous and organic solubility, investigating pH-dependent effects, and executing forced degradation studies are presented. These protocols are grounded in principles set forth by the International Council for Harmonisation (ICH) to ensure regulatory alignment and scientific rigor. The insights gained from these studies are paramount for guiding formulation design, defining storage conditions, and establishing a robust analytical control strategy.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a deep understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability. For this compound, a fluorinated indanamine derivative, these characteristics will dictate its biopharmaceutical behavior and manufacturability.

-

Solubility directly influences the bioavailability of an orally administered drug and is a key determinant of the formulation strategies available, from simple solutions to complex enabled formulations.

-

Stability defines the molecule's chemical integrity over time under various environmental influences, which is essential for ensuring safety, efficacy, and establishing a viable shelf-life.[1][2]

This guide serves as a strategic and practical resource for researchers, outlining a systematic approach to de-risk the development of this NCE by comprehensively characterizing its solubility and stability profile.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in designing a logical characterization plan.

-

Chemical Structure: The molecule is an amine hydrochloride salt. The presence of the basic amine group makes its aqueous solubility highly dependent on pH. The difluoro-substituted aromatic ring and the inden core contribute to its lipophilicity.

-

Molecular Formula: C₉H₉F₂N·HCl[3]

-

Molecular Weight: 205.63 g/mol [3]

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂N·HCl | ChemUniverse[3] |

| Molecular Weight | 205.63 g/mol | ChemUniverse[3] |

| CAS Number | 1199782-88-1 | ChemUniverse[3] |

| Appearance | Solid (predicted) | CymitQuimica[4] |

Comprehensive Solubility Profiling

As an amine hydrochloride salt, the compound is expected to be a polar, ionic substance, suggesting good solubility in polar protic solvents like water and lower-order alcohols.[5] However, the pH of the aqueous medium will be a critical determinant of solubility.

Theoretical Rationale: The pH-Solubility Relationship

The hydrochloride salt exists in equilibrium with its corresponding free base in solution. The solubility of this compound will be lowest at high pH, where the un-ionized, less polar free base form predominates. Conversely, in acidic environments (low pH), the equilibrium will shift towards the protonated, ionized amine, which is significantly more water-soluble.[6][7][8] Understanding this relationship is crucial for predicting dissolution behavior in the gastrointestinal tract.

A potential complication for hydrochloride salts is the "common ion effect." In environments with high chloride ion concentration, such as the stomach, the solubility of the hydrochloride salt can be suppressed.[9][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility in various media, adhering to principles that align with ICH guidelines.[11]

Objective: To quantify the solubility of this compound across a physiologically relevant pH range and in selected organic solvents.

Materials:

-

This compound (purity >99%)

-

Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

-

Organic Solvents: Methanol, Ethanol, Acetonitrile (HPLC grade)

-

Thermostatic shaker bath, centrifuge, validated HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each test medium. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to a controlled temperature (e.g., 25°C and 37°C) and agitate for 48-72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it gravimetrically with mobile phase.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method to determine the concentration.

-

Data Reporting: Calculate the solubility in mg/mL. Perform each experiment in triplicate to ensure reproducibility.

Anticipated Data and Interpretation

The results should be summarized to provide a clear overview of the compound's solubility characteristics.

| Medium | Temperature (°C) | Predicted Solubility (mg/mL) | Biopharmaceutical Implication |

| pH 1.2 Buffer | 37 | High | Likely to dissolve readily in the stomach. |

| pH 4.5 Buffer | 37 | Moderate to High | Good dissolution expected in the upper small intestine. |

| pH 6.8 Buffer | 37 | Low to Moderate | Potential for precipitation in the lower small intestine. |

| Methanol | 25 | High | Useful for analytical method development and stock solutions. |

| Ethanol | 25 | High | Indicates potential for use in liquid formulations. |

Intrinsic Stability and Forced Degradation Analysis

Stability testing is foundational to drug development.[12] It begins with forced degradation (stress testing) to understand the molecule's intrinsic vulnerabilities.[1][2][13] This process is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[14][15]

Rationale for Forced Degradation

The goal of stress testing is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[1] This allows for the identification of likely degradation products and establishes the degradation pathways.[2] The insights gained are critical for developing a stability-indicating HPLC method capable of separating the intact drug from all potential impurities and degradants.[16][17][18][19]

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates the logical flow for conducting forced degradation studies.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1H-Inden-1-amine, 5,7-difluoro-2,3-dihydro-, hydrochloride… [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 7. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. Ich guideline for stability testing | PPTX [slideshare.net]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ijisrt.com [ijisrt.com]

- 16. ijpsr.com [ijpsr.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Context

Abstract

This technical guide provides a comprehensive overview of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indanamine derivative of interest in medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its structural motifs suggest its relevance as a building block in the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties. This guide will delve into the logical synthetic pathways, key chemical properties, and the broader context of fluorinated compounds in pharmaceutical research.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates is a powerful tool in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape.[1] The indanamine scaffold itself is a privileged structure, appearing in a variety of biologically active compounds. The combination of these two features in this compound makes it a compound of significant interest for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 1199782-88-1 | [3] |

| Molecular Formula | C₉H₉F₂N·HCl | [3] |

| Molecular Weight | 205.63 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Commercially available |

| Purity | Typically ≥97% | [3] |

Synthetic Pathways: From Precursor to Final Product

Synthesis of the Key Precursor: 4,6-Difluoro-1-indanone

The most probable synthetic route to 4,6-difluoro-1-indanone involves a Friedel-Crafts acylation reaction.

Caption: Plausible synthetic route to 4,6-difluoro-1-indanone.

Experimental Protocol (Postulated):

-

Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), add 1,3-difluorobenzene and succinic anhydride portion-wise while maintaining a low temperature.

-

Reaction Quench and Workup: After the reaction is complete, the mixture is carefully poured onto ice and acidified with hydrochloric acid. The organic layer is separated, washed, dried, and concentrated.

-

Reduction and Cyclization: The resulting keto-acid can be reduced (e.g., Clemmensen or Wolff-Kishner reduction) and then cyclized using a strong acid such as polyphosphoric acid or sulfuric acid to yield 4,6-difluoro-1-indanone.

Conversion to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine

Two primary, high-yielding methods are commonly employed for the conversion of a ketone to a primary amine: reductive amination and reduction of an oxime intermediate.

Reductive amination offers a direct conversion of the ketone to the amine in a one-pot reaction.[3][4]

Caption: Direct reductive amination of 4,6-difluoro-1-indanone.

Experimental Protocol (Postulated):

-

Reaction Setup: Dissolve 4,6-difluoro-1-indanone in a suitable solvent (e.g., methanol or ethanol).

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[5][6] Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be employed.[7]

-

Workup and Isolation: After the reaction is complete, the solvent is removed, and the residue is worked up with an aqueous acid/base extraction to isolate the free amine.

This two-step approach involves the formation of an oxime, followed by its reduction to the primary amine.[8][9]

Caption: Two-step synthesis via an oxime intermediate.

Experimental Protocol (Postulated):

-

Oxime Formation: Reflux a mixture of 4,6-difluoro-1-indanone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol.[8]

-

Oxime Isolation: After cooling, the oxime can often be isolated by precipitation or extraction.

-

Oxime Reduction: The isolated oxime is then reduced to the amine using various methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), or chemical reduction (e.g., sodium borohydride in the presence of a Lewis acid like ZrCl₄, or zinc in acetic acid).[9]

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and handling.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4,6-difluoro-2,3-dihydro-1H-inden-1-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Acidification: Add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is not prominent in the literature, its structural features suggest potential applications in several therapeutic areas. The indanamine core is present in compounds with a range of pharmacological activities. The addition of difluoro substituents can enhance properties such as:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolism, prolonging the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.

Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel candidates for central nervous system disorders, cardiovascular diseases, or as enzyme inhibitors.[10][11]

Conclusion

This compound is a synthetically accessible and commercially available fluorinated building block with significant potential in drug discovery and development. While its specific history is not well-documented, its rational synthesis from readily available starting materials via established chemical transformations makes it an attractive scaffold for medicinal chemists. The strategic incorporation of fluorine atoms is a proven strategy for optimizing the pharmacological profile of drug candidates, and this compound represents a valuable tool in the ongoing quest for novel and improved therapeutics.

References

-

Organic Syntheses Procedure. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Zhou, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5789.

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubMed. (2015, August 1). Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

PubMed. (1996, September 20). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[6][8]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

-

PubMed. (2021, December 19). In vitro and in silico studies of fluorinated 2,3-disubstituted thiazolidinone-pyrazoles as potential α-amylase inhibitors and antioxidant agents. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacology of fluorinated pyrimidines: eniluracil. Retrieved from [Link]

-

ResearchGate. (2011, August 1). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Retrieved from [Link]

- Alfa Chemicals Italiana S.p.A. (1997, September 3). Process for the synthesis of nabumetone.

-

ResearchGate. (n.d.). Beckmann rearrangements of 1-indanone oxime derivatives using aluminum chloride and mechanistic considerations. Retrieved from [Link]

-